molecular formula C11H18O2 B13704331 Ethyl (4Z,6E)-Nona-4,6-dienoate

Ethyl (4Z,6E)-Nona-4,6-dienoate

Cat. No.: B13704331
M. Wt: 182.26 g/mol
InChI Key: BEWOZTURZSORHA-UHFFFAOYSA-N
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Description

Ethyl (4Z,6E)-Nona-4,6-dienoate is an unsaturated ethyl ester characterized by a nine-carbon chain with conjugated double bonds at positions 4 (Z-configuration) and 6 (E-configuration). This article compares its structural and functional attributes with similar compounds, drawing on synthesis methodologies, substituent effects, and physicochemical properties documented in recent literature.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl nona-4,6-dienoate

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

BEWOZTURZSORHA-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4Z,6E)-Nona-4,6-dienoate can be synthesized through several methods. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates . This method provides high stereoselectivity and yields the desired product with high purity.

Another method involves the use of Wittig olefination, which is a reaction between a phosphonium ylide and an aldehyde or ketone to form an alkene . This method is widely used for the synthesis of alkenes, including conjugated dienes like this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed cross-coupling reactions is preferred due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z,6E)-Nona-4,6-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or other esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various derivatives, such as amides or different esters.

Scientific Research Applications

Ethyl (4Z,6E)-Nona-4,6-dienoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: This compound is used in studies related to enzyme activity and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (4Z,6E)-Nona-4,6-dienoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved vary based on the specific context and application.

Comparison with Similar Compounds

Ethyl Dienoates with Substituent Variations

Example Compounds :

  • (S,2E,6E)-Ethyl 5-methyl-7-phenyl-5-vinylhepta-2,6-dienoate (13c)
  • (S,2E,6E)-Ethyl 5-methyl-7-(p-tolyl)-5-vinylhepta-2,6-dienoate (13d)

Key Differences :

  • Backbone Length: These analogs have a seven-carbon chain (hepta-2,6-dienoate) compared to the nine-carbon chain of the target compound.
  • Substituents : The presence of methyl, vinyl, and aryl groups (phenyl, p-tolyl) introduces steric bulk and electronic effects. For instance, phenyl groups enhance stability via π-π interactions but reduce solubility in polar solvents .
  • Synthesis: These compounds are synthesized via Pd-catalyzed cross-coupling of organozinc reagents with α,β-unsaturated esters, a method that could theoretically apply to the target compound with modified substrates .

Ethyl Trienoates with Extended Conjugation

Example Compounds :

  • Ethyl (2E,4E,6E)-4,6-dimethyl-5,7-diphenyl-2,4,6-heptatrienoate (4ae)
  • Ethyl (2E,4Z,6E)-4,5,6,7-tetraphenyl-2,4,6-heptatrienoate (4ac)

Key Differences :

  • Conjugation: Trienoates feature three conjugated double bonds, enabling extended π-systems that enhance UV absorption and redox activity.
  • Substituent Effects: Methyl and phenyl groups in 4ae/4ac increase molecular weight and rigidity, leading to higher melting points (e.g., 4ac is a yellow powder) compared to the likely liquid state of the non-substituted target compound .

Hydroxy- and Methoxyphenyl-Substituted Trienoates

Example Compounds :

  • Ethyl (2E,4Z,6E)-5-hydroxy-7-(4-methoxyphenyl)hepta-2,4,6-trienoate (74)
  • Acid derivative 77

Key Differences :

  • Functional Groups : The hydroxyl and methoxyphenyl groups in 74/77 enable hydrogen bonding and antioxidant activity, as seen in curcumin hybrids. The target compound lacks these groups, suggesting divergent biological applications.
  • Synthesis : Compound 74 is synthesized via a Michael addition-esterification cascade, highlighting the role of electron-withdrawing groups in facilitating nucleophilic attacks—a strategy less relevant to the target compound’s synthesis .

Shorter-Chain and Aromatic Ethyl Esters

Example Compounds :

  • Ethyl (4E)-octa-4,7-dienoate (8-carbon chain)
  • Ethyl 3,4,5-trihydroxybenzoate (gallic acid ethyl ester)

Key Differences :

  • Chain Length and Double Bonds: Ethyl octa-4,7-dienoate has a shorter carbon chain and non-conjugated double bonds, reducing stability and conjugation effects compared to the target compound.
  • Aromatic vs. Aliphatic: Ethyl 3,4,5-trihydroxybenzoate is an aromatic ester with phenolic hydroxyl groups, making it susceptible to oxidation—a property absent in the aliphatic target compound .

Comparative Data Table

Compound Backbone Substituents Key Properties Synthesis Method
Ethyl (4Z,6E)-Nona-4,6-dienoate Nona-4,6-dienoate None Likely liquid; moderate conjugation Not specified in evidence
Ethyl 5-methyl-7-phenylhepta-2,6-dienoate Hepta-2,6-dienoate Methyl, vinyl, phenyl High stability; low solubility Pd-catalyzed cross-coupling
Ethyl 4,6-dimethyl-5,7-diphenylheptatrienoate Heptatrienoate Methyl, diphenyl Crystalline solid; extended conjugation Ni-catalyzed cotrimerization
Ethyl 5-hydroxy-7-(4-methoxyphenyl)trienoate Heptatrienoate Hydroxy, methoxyphenyl Antioxidant activity; hydrogen bonding Michael addition-esterification
Ethyl octa-4,7-dienoate Octa-4,7-dienoate None Lower boiling point; non-conjugated Not specified

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